2,4-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine
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Overview
Description
2,4-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine is a heterocyclic compound that features both pyrimidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 1-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 of the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminopyrimidine derivative, while oxidation might introduce additional functional groups to the pyrazole ring.
Scientific Research Applications
2,4-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between heterocyclic compounds and biological macromolecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include key proteins or nucleic acids that play a role in disease processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Lacks the pyrazole ring and is less complex.
1-Methyl-1H-pyrazole: Lacks the pyrimidine ring and has different reactivity.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, leading to different reactivity and applications.
Uniqueness
2,4-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine is unique due to the presence of both pyrimidine and pyrazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical modifications and applications compared to simpler compounds.
Properties
Molecular Formula |
C8H6Cl2N4 |
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Molecular Weight |
229.06 g/mol |
IUPAC Name |
2,4-dichloro-6-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C8H6Cl2N4/c1-14-4-5(3-11-14)6-2-7(9)13-8(10)12-6/h2-4H,1H3 |
InChI Key |
SBOSTCKKDAACFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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